molecular formula C11H16N2O B1597188 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine CAS No. 690631-99-3

6-Piperidin-1-yl-3-(hydroxymethyl)pyridine

Cat. No. B1597188
M. Wt: 192.26 g/mol
InChI Key: VLAMDMADWWGEDH-UHFFFAOYSA-N
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Description

“6-Piperidin-1-yl-3-(hydroxymethyl)pyridine” is a chemical compound that is part of a class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthetic Methods : Research efforts have been focused on developing efficient synthetic routes for piperidine and pyridine derivatives due to their significant roles in medicinal chemistry. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with importance in medicinal chemistry, has been proposed. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, offering a simpler route for the production of large quantities (Smaliy et al., 2011).

Applications in Material Science

  • Magnetic and Optical Properties : A new family of nonanuclear lanthanide clusters, employing 2-(hydroxymethyl)pyridine, displayed dual physical properties. Specifically, the Dy(III) cluster exhibits single-molecule magnetism behavior, while the Eu(III) analogue shows intense red photoluminescence, indicating the potential of pyridine derivatives in creating materials with unique magnetic and optical properties (Alexandropoulos et al., 2011).

Biomedical Applications

  • Antimicrobial and Antifungal Properties : Derivatives of monoterpenes, including compounds structurally related to piperidine and pyridine, have shown significant biological activities. A study on synthesized pyrrolidine derivatives of carvotacetone and monoterpenes reported anti-methicillin-resistant Staphylococcus aureus (MRSA) and anti-cryptococcal properties, highlighting the therapeutic potential of these compounds in combating resistant bacterial and fungal infections (Masila et al., 2020).

properties

IUPAC Name

(6-piperidin-1-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-4-5-11(12-8-10)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAMDMADWWGEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383417
Record name 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Piperidin-1-yl-3-(hydroxymethyl)pyridine

CAS RN

690631-99-3
Record name 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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